Ethyl 6-(3,4,5-trimethoxybenzamido)hexanoate
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Overview
Description
Ethyl 6-(3,4,5-trimethoxybenzamido)hexanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often responsible for the fragrances of fruits and flowers . This compound is synthesized by the esterification of 6-aminohexanoic acid with 3,4,5-trimethoxybenzoic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-(3,4,5-trimethoxybenzamido)hexanoate typically involves the following steps:
Esterification: The reaction between 6-aminohexanoic acid and 3,4,5-trimethoxybenzoic acid in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to form the amide bond.
Ester Formation: The resulting amide is then reacted with ethanol in the presence of an acid catalyst like sulfuric acid to form the ester.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-(3,4,5-trimethoxybenzamido)hexanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Hydrolysis: 3,4,5-trimethoxybenzoic acid and 6-aminohexanoic acid.
Reduction: 3,4,5-trimethoxybenzyl alcohol and hexanol.
Substitution: Various substituted amides or esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 6-(3,4,5-trimethoxybenzamido)hexanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs that can be activated in the body.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of Ethyl 6-(3,4,5-trimethoxybenzamido)hexanoate involves its interaction with specific molecular targets in biological systems. The compound may act by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to produce therapeutic effects.
Altering Cellular Processes: Affecting cellular signaling pathways and gene expression.
Comparison with Similar Compounds
Ethyl 6-(3,4,5-trimethoxybenzamido)hexanoate can be compared with other similar compounds such as:
Ethyl 3,4,5-trimethoxybenzoate: Similar in structure but lacks the hexanoate chain, leading to different chemical and biological properties.
Ethyl benzoate: A simpler ester with different applications and properties.
Properties
CAS No. |
50348-26-0 |
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Molecular Formula |
C18H27NO6 |
Molecular Weight |
353.4 g/mol |
IUPAC Name |
ethyl 6-[(3,4,5-trimethoxybenzoyl)amino]hexanoate |
InChI |
InChI=1S/C18H27NO6/c1-5-25-16(20)9-7-6-8-10-19-18(21)13-11-14(22-2)17(24-4)15(12-13)23-3/h11-12H,5-10H2,1-4H3,(H,19,21) |
InChI Key |
NRWHCDDTMJRXKI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCCNC(=O)C1=CC(=C(C(=C1)OC)OC)OC |
Origin of Product |
United States |
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